2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under mild conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole derivatives.
Scientific Research Applications
2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-imidazole-4-carboxylic acid
- 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
- 2-Amino-1-methyl-1H-imidazole-4-carboxylic acid
Uniqueness
2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups at specific positions on the imidazole ring can confer distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-amino-1,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(5(10)11)8-6(7)9(3)2;/h1-2H3,(H2,7,8)(H,10,11);1H |
InChI Key |
WODLTTGQXMWTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)N)C(=O)O.Cl |
Origin of Product |
United States |
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